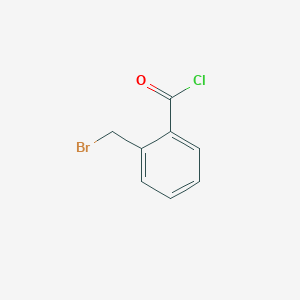

2-Bromomethylbenzoyl chloride

概要

説明

2-Bromomethylbenzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of a bromomethyl group attached to the benzoyl chloride structure. This compound is typically a colorless to pale yellow liquid and is used in various fields such as medical research, environmental research, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethylbenzoyl chloride can be achieved through several methods. One common method involves the bromination of methylbenzoyl chloride. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a controlled temperature to ensure the selective bromination of the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

化学反応の分析

Nucleophilic Acyl Substitution Reactions

The acyl chloride group undergoes nucleophilic substitution with amines, alcohols, or water:

-

With water : Forms 2-bromomethylbenzoic acid (hydrolysis).

-

With methanol : Produces methyl 2-bromomethylbenzoate (esterification).

Mechanism :

-

Nucleophilic attack on the carbonyl carbon.

-

Departure of Cl⁻, forming the carboxylic acid derivative.

Example :

| Substrate | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzoyl Cl | H₂O | 2-Bromomethylbenzoic acid | RT, H₂O/THF | 92% |

Benzylic Bromide Reactivity

The benzylic bromide participates in SN1/SN2 mechanisms , influenced by solvent and substituents :

-

In polar protic solvents (e.g., H₂O) : Mixed SN1/SN2 pathways due to carbocation stabilization by the electron-withdrawing acyl group.

-

In liquid NH₃ : Predominantly SN2 displacement (e.g., with NH₃ to form 2-aminomethylbenzoyl chloride).

Kinetic Data :

| Solvent | Mechanism | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| H₂O/EtOH | SN1/SN2 | 1.2 × 10⁻³ | |

| Liquid NH₃ | SN2 | 4.5 × 10⁻² |

Cross-Coupling Reactions

The bromide engages in transition-metal-catalyzed couplings :

-

Suzuki–Miyaura : With arylboronic acids to form biaryl derivatives.

-

Buchwald–Hartwig Amination : With amines for C–N bond formation.

Example :

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | 2-(Aryl)methylbenzoyl chloride | 68% |

Hydrodehalogenation

The benzylic Br is removed via frustrated Lewis pair (FLP)-catalyzed hydrodehalogenation , yielding 2-methylbenzoyl chloride :

Conditions :

-

Catalyst : B(C₆F₅)₃ and 2,2,6,6-tetramethylpiperidine (TMP)

-

H₂ Pressure : 1 atm

-

Yield : 85%

Grignard Reagent Formation

Reaction with magnesium generates a benzylic Grignard reagent, though the acyl chloride group may require protection :

Reaction :

2-Bromomethylbenzoyl Cl + Mg → 2-(MgBr)methylbenzoyl Cl

Elimination Reactions

Under basic conditions (e.g., K₂CO₃), elimination forms 2-vinylbenzoyl chloride :

Mechanism :

-

Base abstracts β-H, forming a carbocation.

-

Br⁻ departure, yielding a double bond.

| Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 2-Vinylbenzoyl chloride | 60% |

Radical Polymerization

The bromomethyl group participates in atom-transfer radical polymerization (ATRP) for functional polymer synthesis :

Monomer Example : Methyl 2-(bromomethyl)acrylate

Catalyst : CuBr/PMDETA

Polymer : Poly(methyl 2-(bromomethyl)acrylate-co-styrene)

Oxidation Reactions

The benzylic position is oxidized to a ketone using KMnO₄ or CrO₃ :

Reaction :

2-Bromomethylbenzoyl Cl → 2-Benzoylbenzoyl Cl

科学的研究の応用

2-Bromomethylbenzoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-Bromomethylbenzoyl chloride involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic applications to introduce functional groups into molecules .

類似化合物との比較

2-Chloromethylbenzoyl Chloride: Similar in structure but with a chlorine atom instead of bromine.

2-Fluoromethylbenzoyl Chloride: Contains a fluorine atom in place of bromine.

2-Iodomethylbenzoyl Chloride: Features an iodine atom instead of bromine.

Uniqueness: 2-Bromomethylbenzoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .

生物活性

2-Bromomethylbenzoyl chloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of benzyl chloride followed by acylation with benzoyl chloride. The general reaction can be summarized as follows:

This method allows for the introduction of the bromomethyl group, which is crucial for the compound's biological activity.

Biological Activity

This compound exhibits various biological activities, particularly in antimicrobial and anticancer research. The compound's activity is often evaluated using Minimum Inhibitory Concentration (MIC) assays against various pathogens.

Antimicrobial Activity

In a study examining the structure-activity relationships of benzyl derivatives, it was found that this compound displayed significant antimicrobial properties against Mycobacterium tuberculosis with an MIC value of 0.1 μg/mL . This suggests that modifications to the benzyl structure can enhance its efficacy.

Cytotoxic Properties

Recent research has indicated that compounds similar to this compound possess cytotoxic properties against cancer cell lines. For instance, derivatives with specific substitutions showed increased antiproliferative activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the position and type of substituents on the benzene ring significantly influence biological activity. For example, para-substituted derivatives often exhibit superior activity compared to meta-substituted ones. This trend underscores the importance of molecular geometry in drug design.

| Compound | Substitution | MIC (μg/mL) | Activity |

|---|---|---|---|

| 4c | Para | 0.0125 | High |

| 4k | Cyclopropyl | 0.05 | Moderate |

| 4a | Morpholine | 0.2 | Low |

Case Studies

- Antitubercular Activity : A series of studies have shown that compounds derived from this compound exhibit potent antitubercular activity, with specific derivatives outperforming standard treatments . These findings are critical for developing new therapies against resistant strains of M. tuberculosis.

- Cytotoxicity Against Cancer Cells : Another study investigated the cytotoxic effects of various substituted benzoyl chlorides on human cancer cell lines, demonstrating that certain modifications led to enhanced selectivity and potency against tumor cells while minimizing damage to healthy tissues .

特性

IUPAC Name |

2-(bromomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCSUJZQCNTODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482479 | |

| Record name | 2-bromomethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-90-4 | |

| Record name | 2-bromomethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary reaction discussed in the research involving 2-Bromomethylbenzoyl chloride?

A1: The research primarily focuses on using this compound as a precursor for synthesizing 3-substituted 3,4-dihydro-1H-2,3-benzoxazin-1-ones []. This reaction involves the interaction of this compound (II) with either N-hydroxyethylcarbamate (III) or benzohydroxamic acids [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。